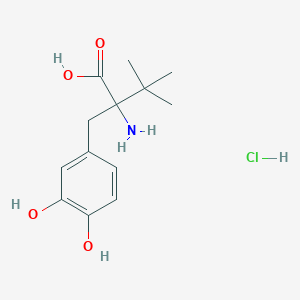

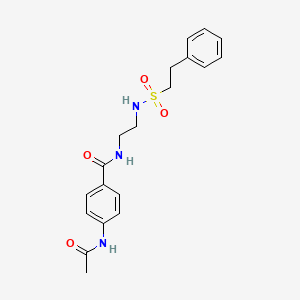

![molecular formula C19H22N2O4 B2542524 N-(3-(苯并[d][1,3]二氧杂环-5-基)-3-羟基丙基)-3-(二甲氨基)苯甲酰胺 CAS No. 1421483-37-5](/img/structure/B2542524.png)

N-(3-(苯并[d][1,3]二氧杂环-5-基)-3-羟基丙基)-3-(二甲氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides are often explored for their potential pharmacological applications, including anti-inflammatory, anticancer, and prokinetic activities, as well as their role in enzyme inhibition .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with benzoyl chloride or other benzoyl derivatives. For example, N-(3-hydroxyphenyl) benzamide was synthesized by condensing 3-hydroxyaniline with benzoyl chloride in an aqueous medium . Similarly, other benzamide derivatives have been synthesized by coupling amines with acid chlorides or by modifying existing drug structures . The synthesis process is crucial as it can influence the yield, purity, and pharmacological properties of the final compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further modified to enhance specific biological activities. For instance, the introduction of a dimethylamino group can influence the binding affinity to certain receptors or enzymes . The molecular structure can be confirmed using various spectroscopic techniques, such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy, and in some cases, by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including O-alkylation, as seen in the synthesis of 3-O-derivatives from N-(3-hydroxyphenyl) benzamide . The reactivity of the benzamide group can also be exploited to create dimers, as demonstrated in the synthesis of C7-C7, C7-N3, and N3-N3 dimers of seco-CBI with pyrrole and imidazole polyamide conjugates . These reactions can be tailored to produce compounds with desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the introduction of a benzo[d][1,3]dioxol-5-yl group can affect the compound's metabolic stability and its interaction with biological systems . Toxicological evaluations of related compounds have shown that they undergo rapid oxidative metabolism and have specific metabolic pathways . These properties are important for determining the compound's suitability for use in various applications, including as a flavor compound or as a pharmaceutical agent.

科学研究应用

腐蚀抑制

结构与N-(3-(苯并[d][1,3]二氧杂环-5-基)-3-羟基丙基)-3-(二甲氨基)苯甲酰胺相似的苯并噻唑衍生物已被研究其腐蚀抑制效果。这些化合物在酸性环境中保护钢免受腐蚀方面显示出有希望的结果,这表明相关的苯甲酰胺化合物也可能具有此类性质 (胡等人,2016).

除草剂活性

对苯甲酰胺家族成员N-(1,1-二甲基丙炔基)-3,5-二氯苯甲酰胺的研究表明其作为针对一年生和多年生禾本科植物的除草剂的潜力。这突出了N-(3-(苯并[d][1,3]二氧杂环-5-基)-3-羟基丙基)-3-(二甲氨基)苯甲酰胺可能服务于类似农业目的的可能性 (维斯特等人,1970).

药物合成

苯甲酰胺衍生物已被合成用于各种药理活性,包括潜在的抗精神病剂和胃肠促动力剂。这表明N-(3-(苯并[d][1,3]二氧杂环-5-基)-3-羟基丙基)-3-(二甲氨基)苯甲酰胺可以探索的广泛医学研究应用 (霍格伯格等人,1990) (阪口等人,1992).

纳米材料合成

具有与苯甲酰胺相似的结构特征的苯并噁嗪二聚体配合物已被用于合成纳米结构的二氧化铈 (CeO2),这表明苯甲酰胺衍生物在纳米材料合成中的潜力 (韦拉尼蒂萨古尔等人,2011).

属性

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-21(2)15-5-3-4-14(10-15)19(23)20-9-8-16(22)13-6-7-17-18(11-13)25-12-24-17/h3-7,10-11,16,22H,8-9,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBPRNZJPAHWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

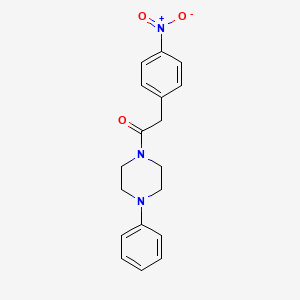

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2542441.png)

![2-{2-[(3-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2542445.png)

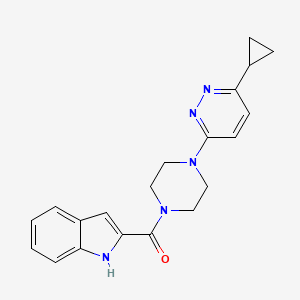

![1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B2542449.png)

![9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2542451.png)

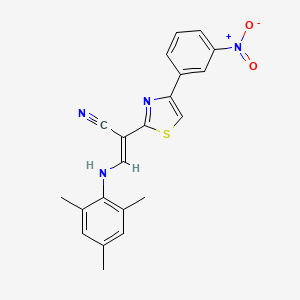

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide](/img/structure/B2542454.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)

![3-[[(2-Hydroxy-2,3-dihydro-1H-inden-5-yl)amino]methyl]benzenesulfonyl fluoride](/img/structure/B2542459.png)

![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)